molecular formula C19H12BrClFN5O2 B14098951 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide

Cat. No.: B14098951
M. Wt: 476.7 g/mol
InChI Key: VRHLQIDFQPIYSX-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-chloro-2-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-d][1,2,4]triazin core, which is known for its diverse biological activities. The presence of bromophenyl, chlorophenyl, and fluorophenyl groups further enhances its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-chloro-2-fluorophenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-d][1,2,4]triazin core through cyclization reactions. Subsequent steps involve the introduction of the bromophenyl, chlorophenyl, and fluorophenyl groups via substitution reactions. Common reagents used in these reactions include bromine, chlorine, and fluorine sources, along with various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-chloro-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-chloro-2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-chloro-2-fluorophenyl)acetamide stands out due to its unique combination of bromophenyl, chlorophenyl, and fluorophenyl groups. These substituents confer distinct chemical properties, making it a valuable compound for various applications. Its structural complexity and potential biological activities further enhance its significance in scientific research.

Properties

Molecular Formula

C19H12BrClFN5O2

Molecular Weight

476.7 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-chloro-2-fluorophenyl)acetamide

InChI

InChI=1S/C19H12BrClFN5O2/c20-12-3-1-11(2-4-12)16-8-17-19(29)26(23-10-27(17)25-16)9-18(28)24-15-6-5-13(21)7-14(15)22/h1-8,10H,9H2,(H,24,28)

InChI Key

VRHLQIDFQPIYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)Cl)F)Br

Origin of Product

United States

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